Product packaging for 4-Benzyl-4H-furo[3,2-b]pyrrole(Cat. No.:CAS No. 119118-10-4)

4-Benzyl-4H-furo[3,2-b]pyrrole

Cat. No.: B14303683
CAS No.: 119118-10-4
M. Wt: 197.23 g/mol
InChI Key: DOLQRALIFGJDKT-UHFFFAOYSA-N
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Description

4-Benzyl-4H-furo[3,2-b]pyrrole (CAS 119118-10-4) is a nitrogen-oxygen heterocyclic compound with the molecular formula C13H11NO and a molecular weight of 197.233 g/mol . This compound serves as a versatile chemical scaffold in medicinal chemistry, particularly as a core structure for developing novel therapeutic agents. Recent scientific investigations have identified N-substituted furo[3,2-b]pyrrole derivatives as potent, broad-spectrum entry inhibitors against filoviruses such as Ebola and Marburg virus . These inhibitors function by targeting the viral glycoprotein, a key protein on the viral surface that mediates host cell entry, demonstrating sub-micromolar efficacy in pseudovirus-based assays . Beyond antiviral applications, the furo[3,2-b]pyrrole scaffold is also utilized in the synthesis of carbohydrazide derivatives and their metal complexes, which have been evaluated for antibacterial activity against organisms like Escherichia coli . As a specialty heterocyclic building block, this compound provides researchers with a critical intermediate for structure-activity relationship (SAR) studies and the exploration of new bioactive molecules . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B14303683 4-Benzyl-4H-furo[3,2-b]pyrrole CAS No. 119118-10-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119118-10-4

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-benzylfuro[3,2-b]pyrrole

InChI

InChI=1S/C13H11NO/c1-2-4-11(5-3-1)10-14-8-6-13-12(14)7-9-15-13/h1-9H,10H2

InChI Key

DOLQRALIFGJDKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CO3

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Benzyl 4h Furo 3,2 B Pyrrole and Its Precursors

De Novo Construction of the Furo[3,2-b]pyrrole Ring System

The assembly of the furo[3,2-b]pyrrole core from acyclic or monocyclic precursors is a fundamental strategy in its synthesis. These methods build the fused ring system step-by-step, offering flexibility in introducing various substituents.

Hemetsberger–Knittel Protocol and its Mechanistic Variants

The synthesis of furo[3,2-b]pyrroles via this protocol generally involves three key stages. mdpi.comresearchgate.net The sequence begins with the condensation of a suitable heteroaromatic aldehyde with an azidoacetate ester, followed by a thermally induced cyclization to form the fused pyrrole (B145914) ring. mdpi.comacs.org

The initial phase of the Hemetsberger–Knittel synthesis involves a Knoevenagel condensation. mdpi.comsci-hub.se This step creates the crucial α,β-unsaturated azide (B81097) intermediate. Specifically, a furan-2-carboxaldehyde derivative is reacted with an alkyl azidoacetate, such as ethyl azidoacetate, in the presence of a base. mdpi.comacs.org This condensation is a type of nucleophilic addition of the active methylene (B1212753) group from the azidoacetate to the carbonyl group of the aldehyde, followed by dehydration. sci-hub.se

The reaction typically proceeds by forming an azido (B1232118) ester intermediate, which then undergoes thermolysis in the subsequent step. acs.org The choice of base and reaction conditions can be critical to optimize the yield of the desired (Z)-ethyl-α-azido-β-arylacrylate intermediate. gatech.edu

The final and defining step of the Hemetsberger–Knittel protocol is the thermolytic intramolecular cyclocondensation of the 2-azido-3-arylacrylate intermediate. mdpi.comresearchgate.net This reaction is typically carried out by heating the intermediate in a high-boiling point solvent such as toluene (B28343) or xylene. mdpi.comresearchgate.net

The proposed mechanism involves the thermal decomposition of the azide group to generate a highly reactive nitrene intermediate and molecular nitrogen. semanticscholar.org This nitrene is believed to exist in equilibrium with an azirine intermediate. semanticscholar.org The subsequent step involves the insertion of the nitrene into the adjacent furan (B31954) ring, followed by a mdpi.comsmolecule.com hydrogen shift and re-aromatization, which results in the formation of the stable, fused furo[3,2-b]pyrrole core. semanticscholar.org This thermal cyclization is a powerful method for constructing the O,N-heteropentalene ring system. mdpi.comgrafiati.com For the synthesis of the title compound, the N-H of the resulting furo[3,2-b]pyrrole can be subsequently alkylated with benzyl (B1604629) chloride to yield 4-Benzyl-4H-furo[3,2-b]pyrrole. researchgate.net

Table 1: Overview of the Hemetsberger–Knittel Synthesis for Furo[3,2-b]pyrrole Core

Step Description Key Reagents Intermediate/Product
1 Knoevenagel Condensation Furan-2-carboxaldehyde, Ethyl azidoacetate, Base (e.g., Piperidine) Ethyl 2-azido-3-(furan-2-yl)acrylate
2 Thermolytic Cyclization High-boiling solvent (e.g., Xylene) Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

| 3 | N-Alkylation (optional) | Benzyl halide, Base | this compound derivative |

Cyclization Reactions for Furo[3,2-b]pyrrole Core Assembly (e.g., Acid-Catalyzed Cyclization of Furan-Derived Precursors)

Beyond the Hemetsberger-Knittel approach, other cyclization strategies are employed to construct the furo[3,2-b]pyrrole framework. Acid-catalyzed cyclization of appropriately designed furan-derived precursors is a viable method. For instance, the synthesis of related furopyridine systems has been achieved through the cyclization of precursor intermediates using protic acids like sulfuric acid (H₂SO₄) or Lewis acids such as zinc chloride (ZnCl₂). This general principle can be adapted for furo[3,2-b]pyrrole synthesis by designing a furan precursor that bears a side chain amenable to cyclization and pyrrole ring formation under acidic conditions.

Another powerful, though more complex, method involves intramolecular cycloaddition reactions. A total synthesis of (±)-cortistatin J, a complex natural product, utilized an intramolecular [4+3] cyclization of a substituted furan derivative to construct its core tetracyclic structure, demonstrating the utility of furans as building blocks for intricate fused systems. acs.org

Transition Metal-Catalyzed Approaches

Modern synthetic organic chemistry frequently utilizes transition metal catalysis to forge complex molecular architectures, and the synthesis of the furo[3,2-b]pyrrole system is no exception. Palladium-catalyzed reactions, in particular, offer efficient and selective routes.

Palladium-catalyzed cross-coupling reactions provide a powerful platform for constructing the furo[3,2-b]pyrrole skeleton. These methods often involve the sequential formation of C-C and C-N bonds to build the pyrrole ring onto a pre-existing furan molecule.

For example, a general strategy for pyrrole synthesis involves the Pd(II)-catalyzed oxidative annulation of enamides with alkynes. acs.org This type of C-H activation strategy could be applied to a furan-based enamide to construct the fused pyrrole ring. Similarly, sequential Suzuki cross-coupling reactions have been effectively used to build related fused heterocycles like furo[2,3-b]pyridines. nih.gov This approach involves the selective coupling of different functional groups, such as triflates and chlorides, at different positions on the ring to introduce desired substituents before a final cyclization step. nih.gov These established palladium-catalyzed methodologies for synthesizing pyrroles and other fused heterocycles can be logically extended to create precursors for or directly assemble the this compound framework. mdpi.comorganic-chemistry.org

Table 2: Examples of Relevant Palladium-Catalyzed Reactions for Heterocycle Synthesis

Reaction Type Catalyst/Reagents Application/Product Reference
Suzuki Coupling Pd(PPh₃)₄, Cs₂CO₃ Selective C-C bond formation on a heterocyclic core. nih.gov
Oxidative Annulation Pd(OAc)₂, Ag₂O Synthesis of triaryl-substituted pyrroles from enamides and alkynes. acs.org
Gold-Catalyzed Cascade Reactions for Fused Pyrrole Systems

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex heterocyclic systems under mild conditions. organic-chemistry.orgresearchgate.net Gold(I)-catalyzed cascade reactions are particularly effective for constructing fused pyrrole systems. researchgate.netnih.govacs.org These reactions often proceed through a series of intramolecular cyclization and rearrangement steps, triggered by the unique ability of gold to activate alkynes and other unsaturated functionalities. organic-chemistry.orgnih.gov

One notable strategy involves the gold(I)-catalyzed cascade reaction of 4H-furo[3,2-b]indoles with propargyl esters. rsc.org This process is initiated by a 1,2-acyloxy migration to form a gold-carbene species, which then reacts with the furoindole nucleus, leading to a ring-opening of the furan moiety and the formation of 2-alkenylidene-3-oxoindolines. rsc.org While this specific example leads to a different final product, the underlying principle of gold-catalyzed activation and subsequent cascade is applicable to the synthesis of various fused pyrrole systems.

Another approach utilizes a gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes to produce substituted pyrroles. organic-chemistry.org This method benefits from readily available starting materials and exhibits high regioselectivity and broad functional group tolerance. organic-chemistry.org Similarly, a two-step, one-pot synthesis of fused pyrroles has been developed, commencing with the condensation of an N-alkynylhydroxammonium salt with an enolizable ketone. nih.gov The subsequent addition of a gold catalyst initiates a cascade reaction featuring a 3,3-sigmatropic rearrangement to furnish the fused pyrrole structure in moderate to good yields. nih.gov

The versatility of gold catalysis is further demonstrated in the synthesis of polysubstituted fused pyrroles through the cycloisomerization/1,2-sulfonyl migration of yndiamides. acs.org This transformation can be achieved at ambient temperature and is tolerant of various functional groups. acs.org These examples underscore the potential of gold-catalyzed reactions to efficiently assemble the core structure of furo[3,2-b]pyrroles.

Rearrangement Reactions Involving Vinyl Azides and 2H-Azirine Intermediates for Fused Pyrroles

Vinyl azides are versatile building blocks in the synthesis of nitrogen-containing heterocycles, including fused pyrroles. nih.govnih.gov Their utility stems from their ability to undergo thermal or photochemical rearrangement to form highly reactive 2H-azirine intermediates. nih.govresearchgate.net These strained three-membered rings can then participate in a variety of transformations to construct the desired pyrrole ring system. google.com

One common strategy involves the reaction of in situ generated 2H-azirines with 1,3-dicarbonyl compounds. nih.gov For instance, heating a mixture of a vinyl azide and acetylacetone (B45752) can lead to the formation of polysubstituted pyrroles in good yields. nih.gov The proposed mechanism involves the thermal decomposition of the vinyl azide to the 2H-azirine, followed by a 1,2-addition of the dicarbonyl compound. nih.gov

Alternatively, transition metal catalysis can be employed to control the reactivity of vinyl azides and their corresponding 2H-azirine intermediates. rsc.orgrsc.org For example, a copper(II)-catalyzed reaction of vinyl azides with ethyl acetoacetate (B1235776) proceeds via a 1,4-addition pathway to afford trisubstituted pyrroles. nih.gov The reaction is believed to initiate with the formation of a copper enolate, which then adds to the vinyl azide. nih.gov

Furthermore, iron-catalyzed radical cycloadditions of enamides and 2H-azirines have been developed for the synthesis of substituted pyrroles under mild conditions. organic-chemistry.org These methods highlight the diverse reaction pathways available from vinyl azides, making them valuable precursors for the synthesis of the furo[3,2-b]pyrrole skeleton. ntu.edu.sg

Sustainable and Green Chemistry Methodologies (e.g., Biomass-Derived Glucose-Mediated Cyclizations for Fused Pyrroles)

In recent years, there has been a significant push towards the development of sustainable and environmentally benign synthetic methods in organic chemistry. mdpi.comsemanticscholar.org This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. mdpi.comacs.orgresearchgate.net

A notable advancement in this area is the use of biomass-derived glucose as a mediator in one-pot multicomponent reactions for the synthesis of fused pyrroles. nih.gov Specifically, a nitro-reductive cyclization method has been developed for the direct synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones from alkyl (NH)-pyrrole-2-carboxylates and 2-fluoronitroarenes. nih.gov This process utilizes glucose to facilitate the reduction of the nitro group, a key step in the cyclization cascade. nih.gov The method is lauded for its high yields, broad substrate scope, and scalability, all while adhering to the principles of green chemistry. nih.gov

The use of glucose, an abundant and inexpensive natural hexose, offers a safe and practical alternative to traditional reducing agents. nih.govmdpi.com This approach not only minimizes waste but also avoids the use of hazardous reagents. nih.gov While this specific example leads to a quinoxaline-fused system, the concept of using biomass-derived reagents to mediate key transformations can be extended to the synthesis of other fused pyrrole systems, including the furo[3,2-b]pyrrole core. The development of such sustainable methods represents a significant step forward in the environmentally responsible production of valuable chemical compounds. acs.orgrsc.org

Selective N-Functionalization: Synthesis of this compound

Once the 4H-furo[3,2-b]pyrrole core is synthesized, the next crucial step is the selective introduction of the benzyl group onto the nitrogen atom. This N-functionalization is typically achieved through alkylation reactions, with various techniques employed to enhance efficiency and selectivity.

N-Alkylation with Benzylating Agents (e.g., Benzyl Halides)

The direct N-alkylation of the 4H-furo[3,2-b]pyrrole scaffold with a benzylating agent is a common and straightforward method for the synthesis of this compound. mdpi.com Benzyl halides, such as benzyl bromide or benzyl chloride, are frequently used as the electrophilic partner in this reaction. mdpi.comguidechem.com

The reaction typically proceeds by deprotonating the pyrrole nitrogen with a suitable base to form the corresponding anion, which then acts as a nucleophile and attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the N-benzyl bond. The choice of base and solvent is critical to ensure efficient and selective N-alkylation.

Application of Phase-Transfer Catalysis in N-Benzylation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. wisdomlib.orgwikipedia.orgtcichemicals.com This methodology has been successfully applied to the N-benzylation of furo[2,3-b]pyrrole systems and is applicable to the isomeric furo[3,2-b]pyrrole series. mdpi.comscispace.com

In the context of N-benzylation, the furo[3,2-b]pyrrole precursor is typically dissolved in an organic solvent, while the base (e.g., sodium hydroxide) is in an aqueous phase or present as a solid. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is added to the reaction mixture. The catalyst transports the hydroxide (B78521) anion from the aqueous or solid phase into the organic phase, where it deprotonates the pyrrole nitrogen. The resulting pyrrole anion then reacts with the benzyl halide, which is also present in the organic phase. researchgate.net

The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive bases, and often improved yields and selectivity compared to traditional homogeneous methods. researchgate.net It also aligns with green chemistry principles by potentially reducing the need for harsh and anhydrous solvents. wikipedia.org

Catalyst TypeExampleRole in N-Benzylation
Quaternary Ammonium SaltBenzyltriethylammonium chlorideTransports hydroxide ions to the organic phase for deprotonation.
Phosphonium SaltHexadecyltributylphosphonium bromideSimilar to quaternary ammonium salts, often with higher thermal stability.
Crown Ether18-Crown-6Solubilizes alkali metal cations of the base in the organic phase.

Multi-Step Approaches for N-Benzyl-Substituted Furo[3,2-b]pyrroles

In some instances, a direct N-benzylation of the pre-formed furo[3,2-b]pyrrole core may not be the most efficient or selective route. In such cases, multi-step synthetic sequences can be employed where the benzyl group is introduced at an earlier stage of the synthesis. mdpi.comfrontiersin.org

One such strategy could involve the synthesis of a benzyl-substituted precursor that is then used to construct the furo[3,2-b]pyrrole ring system. For example, a benzyl-protected amino acid or a benzyl-substituted amine could be used as a starting material in a reaction sequence that ultimately leads to the formation of the fused heterocyclic system.

Chemical Reactivity Profiles and Strategic Functionalization of 4 Benzyl 4h Furo 3,2 B Pyrrole

Electrophilic Aromatic Substitution Reactions on the Furo[3,2-b]pyrrole Core

The electron-rich nature of the furo[3,2-b]pyrrole system makes it susceptible to electrophilic attack. The regioselectivity of these reactions is a crucial aspect, often favoring substitution at the C2 position of the furan (B31954) ring.

The Vilsmeier-Haack reaction is a widely employed method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. In the case of 4-substituted-4H-furo[3,2-b]pyrrole-5-carboxylates, this reaction demonstrates high regioselectivity, with the formyl group being introduced exclusively at the C2 position. grafiati.comresearchgate.netnih.gov This transformation is typically carried out using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). ijpcbs.com

The reaction of methyl 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylate with the Vilsmeier reagent leads to the formation of methyl 4-benzyl-2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate. nih.gov This aldehyde serves as a key intermediate for the synthesis of a wide array of derivatives. The formylation of related furo[3,2-b]pyrrole systems, such as ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate and its N-methyl analog, also yields the corresponding 2-formyl products. grafiati.com

Table 1: Regioselective Formylation of Furo[3,2-b]pyrrole Derivatives

Starting MaterialReagentsProductReference
Methyl this compound-5-carboxylatePOCl₃, DMFMethyl 4-benzyl-2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate nih.gov
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylatePOCl₃, DMFEthyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate grafiati.com
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylatePOCl₃, DMFMethyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate researchgate.net

Beyond formylation, the furo[3,2-b]pyrrole core can undergo other electrophilic substitution reactions. For instance, bromination of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate with bromine in dichloromethane (B109758) at room temperature results in the formation of ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate, demonstrating controlled substitution at the 2-position. When the C2 position is occupied, electrophilic attack, such as nitration, formylation, and Mannich reactions, occurs on the pyrrole (B145914) ring. grafiati.com

Versatile Functional Group Interconversions

The functional groups introduced onto the this compound scaffold can be further modified to create a diverse library of compounds. These transformations are essential for building molecular complexity and exploring the structure-activity relationships of these heterocyclic systems.

The ester group at the C5 position of furo[3,2-b]pyrrole carboxylates can be readily hydrolyzed to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521). researchgate.netarkat-usa.org The resulting carboxylic acids are valuable intermediates for further synthetic manipulations. For example, methyl 2-[3-(trifluoromethyl)phenyl]-4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be hydrolyzed to 2-[3-(trifluoromethyl)phenyl]-4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. researchgate.net Similarly, various 4H-furo[3,2-b]pyrrole-5-carboxylates have been successfully converted to their corresponding acids in good yields. arkat-usa.org

Furo[3,2-b]pyrrole-5-carboxylates can be converted into their corresponding carbohydrazides through hydrazinolysis. This reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. researchgate.netsemanticscholar.org The resulting hydrazides are key building blocks for the synthesis of various heterocyclic systems, including triazines and oxadiazoles. grafiati.comsemanticscholar.org For example, methyl 2-[3-(trifluoromethyl)phenyl]-4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylate reacts with hydrazine hydrate to yield 2-[3-(trifluoromethyl)phenyl]-4-benzyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide. researchgate.net

Table 2: Synthesis of Hydrazide Derivatives from Furo[3,2-b]pyrrole Esters

Starting EsterProductReference
Methyl 2-[3-(trifluoromethyl)phenyl]-4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylate2-[3-(trifluoromethyl)phenyl]-4-benzyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide researchgate.net
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate4H-furo[3,2-b]pyrrole-5-carbohydrazide semanticscholar.org

The aldehyde group at the C2 position of the furo[3,2-b]pyrrole core is a versatile handle for further functionalization. It can be readily converted to an oxime by reaction with hydroxylamine (B1172632) hydrochloride. researchgate.net This transformation is a common step in the synthesis of various derivatives. For instance, methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be converted to furo[3,2-b]pyrrole-2-aldoxime. researchgate.net The resulting oxime can then be dehydrated to form the corresponding nitrile. A common method for this dehydration involves heating the oxime with acetic anhydride. researchgate.net

Condensation Reactions with Active Methylene (B1212753) Compounds

The furo[3,2-b]pyrrole system, particularly when functionalized with a formyl group, serves as a reactive substrate for condensation reactions with various active methylene compounds. Research has demonstrated that methyl 2-formyl-4-benzyl-furo[3,2-b]pyrrole-5-carboxylate readily undergoes condensation with compounds such as 2-thioxothiazolidine-4-one (rhodanine) and 2-thioxoimidazolidine-4-one (thiohydantoin). arkat-usa.org These reactions, which can be compared under both "classical" heating conditions and microwave irradiation, effectively yield vinyl-linked heterocyclic products. arkat-usa.orgresearchgate.net Microwave irradiation has been shown to significantly reduce reaction times while maintaining comparable yields to traditional methods. arkat-usa.orgresearchgate.net

For example, the reaction of methyl 2-formyl-4-benzyl-furo[3,2-b]pyrrole-5-carboxylate with rhodanine (B49660) in acetic acid produces methyl 4-benzyl-2-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl-furo[3,2-b]pyrrole-5-carboxylate in high yield (90%). arkat-usa.org Similarly, condensation with thiohydantoin yields the corresponding methyl 4-benzyl-2-(4-oxo-2-thioxoimidazolidin-5-ylidene)methylfuro[3,2-b]pyrrole-5-carboxylate. arkat-usa.org These reactions highlight the reactivity of the C2-formyl group on the furo[3,2-b]pyrrole core, which acts as a key center for forming new carbon-carbon double bonds. nih.gov

Furo[3,2-b]pyrrole ReactantActive Methylene CompoundProductYield (%)Reference
Methyl 2-formyl-4-benzyl-furo[3,2-b]pyrrole-5-carboxylate2-Thioxothiazolidine-4-one (Rhodanine)Methyl 4-benzyl-2-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl-furo[3,2-b]pyrrole-5-carboxylate90 arkat-usa.org
Methyl 2-formyl-4-benzyl-furo[3,2-b]pyrrole-5-carboxylate2-Thioxoimidazolidine-4-one (Thiohydantoin)Methyl 4-benzyl-2-(4-oxo-2-thioxoimidazolidin-5-ylidene)methylfuro[3,2-b]pyrrole-5-carboxylate74 arkat-usa.org

Redox Chemistry: Oxidation and Reduction Pathways of the Furo[3,2-b]pyrrole System

The redox chemistry of the furo[3,2-b]pyrrole scaffold, while not extensively detailed for the specific 4-benzyl derivative, can be inferred from the behavior of related structures. Generally, the furo[3,2-b]pyrrole ring system can undergo both oxidation and reduction reactions, targeting either the heterocyclic core or its substituents.

Oxidation: Furo[3,2-b]pyrrole derivatives can be oxidized using common oxidizing agents. For instance, ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate can be treated with reagents like potassium permanganate (B83412) or chromium trioxide, which typically leads to the formation of carboxylic acids or other oxidized products. Cyclic voltammetry studies on more complex molecules incorporating the furo[3,2-b]pyrrole unit have shown multiple irreversible oxidation peaks, indicating that the electron-rich heterocycle is susceptible to oxidation. rsc.org The exact outcome of oxidation would depend on the specific reagents, reaction conditions, and the substitution pattern on the furo[3,2-b]pyrrole core.

Reduction: Reduction of the furo[3,2-b]pyrrole system is also feasible. The use of strong reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) can reduce functional groups attached to the ring, for example, converting ester groups into alcohols. The stability of the aromatic heterocyclic system itself suggests that harsh conditions would be required for the reduction of the core rings.

Reaction TypeTypical ReagentPotential Outcome on Furo[3,2-b]pyrrole DerivativesReference
OxidationPotassium permanganate, Chromium trioxideFormation of carboxylic acids or other oxidized derivatives from substituents.
ReductionLithium aluminum hydride, Sodium borohydrideReduction of functional groups (e.g., esters to alcohols).

Cycloaddition Chemistry (e.g., Diels-Alder Reactions of Furo[3,2-b]pyrrole Derivatives)

The furo[3,2-b]pyrrole system can participate in cycloaddition reactions, acting as a diene component. The course of these reactions is significantly influenced by the substituents present on the heterocyclic ring. chemicalpapers.com In reactions with dienophiles like dimethyl butynedioate, furo[3,2-b]pyrrole derivatives can yield products of [4+2] cycloaddition, where the furan ring acts as the diene, leading to the formation of indole (B1671886) derivatives. researchgate.netchemicalpapers.com However, depending on the substitution, Michael addition products can also be formed. chemicalpapers.com

Comparative studies have shown that the isomeric furo[2,3-b]pyrrole system is generally a more reactive diene in Diels-Alder reactions than the furo[3,2-b] system. arkat-usa.org However, the introduction of a formyl substituent at the C2 position of the furo[3,2-b]pyrrole ring makes the reactivity of the two isomeric systems comparable. arkat-usa.org Beyond typical Diels-Alder reactions, the furan moiety of related furo[3,2-b]indole systems has been shown to undergo ring-opening cascades initiated by a cyclopropanation reaction with copper-carbenes, demonstrating the versatile reactivity of the fused furan ring. researchgate.net

Steric and Electronic Influence of the N-Benzyl Substituent on Reactivity

The N-benzyl group on the 4-position of the furo[3,2-b]pyrrole ring exerts a significant influence on the molecule's reactivity through a combination of steric and electronic effects.

Steric Influence: The bulky nature of the benzyl (B1604629) group can sterically hinder the approach of reagents to the nitrogen atom and adjacent positions on the pyrrole ring. This steric hindrance can direct reactions to other, more accessible sites on the molecule. For example, in alkylation reactions of the furo[3,2-b]pyrrole system, substitution often favors the C-2 position due to steric hindrance near the nitrogen atom. However, the flexibility of the benzyl group may allow it to adopt conformations that minimize this hindrance in certain reactions.

Electronic Influence: Electronically, the benzyl group is generally considered to be weakly electron-withdrawing by induction, yet it can also participate in resonance stabilization. In the context of substituted pyrroles, N-benzyl derivatives have been noted for achieving high yields in certain synthetic procedures, which is attributed to a favorable balance between steric effects and resonance stabilization provided by the benzyl group. mdpi.com In the thermolysis of related acyl(imidoyl)ketenes, the N-benzyl substituent plays a crucial role by enabling a Current time information in Oskarshamn, SE.researchgate.net-prototropic shift from its methylene group, which dictates the subsequent intramolecular cyclization pathway. mdpi.com This demonstrates that the benzylic protons can be actively involved in reaction mechanisms, an effect not possible with N-aryl or N-alkyl substituents.

The combination of these effects makes the N-benzyl group a useful substituent for modulating the reactivity and stability of the furo[3,2-b]pyrrole system, influencing reaction outcomes and enabling specific synthetic transformations.

Advanced Spectroscopic and X Ray Crystallographic Analysis of 4 Benzyl 4h Furo 3,2 B Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of 4-benzyl-4H-furo[3,2-b]pyrrole derivatives, offering deep insights into the molecular framework, connectivity, and stereochemistry.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound derivatives provide a wealth of information regarding their electronic environment and substitution patterns.

In a representative derivative, this compound-5-carboxylic acid, the proton NMR spectrum in DMSO-d₆ shows characteristic signals that confirm the compound's structure. mdpi.com The proton at the C-2 position of the furo[3,2-b]pyrrole ring system resonates as a doublet at approximately 7.77 ppm (J = 2.2 Hz). mdpi.com The aromatic protons of the benzyl (B1604629) group appear as a multiplet in the range of 7.11-7.35 ppm. mdpi.com A key singlet for the N-CH₂ benzylic protons is observed at 5.66 ppm. mdpi.com The proton at C-6 gives a singlet at 6.86 ppm, and the C-3 proton appears as a doublet at 6.68 ppm (J = 2.2 Hz). mdpi.com The acidic proton of the carboxylic acid group is observed as a broad singlet at 12.35 ppm. mdpi.com

The ¹³C NMR spectrum further corroborates the structure. For the same compound, the carbon signals are assigned as follows: δ 162.75 (COOH), 149.12, 145.00, 138.41 (Ar-C), 132.73, 128.47, 127.30, 127.02 (Ar-CH), 123.63, 99.39, 98.51 (furo[3,2-b]pyrrole C), and 49.62 (NCH₂). mdpi.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound-5-carboxylic acid. mdpi.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 7.77 (d, J = 2.2 Hz) -
H-3 6.68 (d, J = 2.2 Hz) 98.51
H-6 6.86 (s) 99.39
NCH₂ 5.66 (s) 49.62
Ar-H 7.11-7.35 (m) 127.02, 127.30, 128.47
Ar-C - 138.41, 145.00, 149.12
COOH 12.35 (s) 162.75
C-2 - 132.73
C-3a - 123.63

The analysis of various derivatives reveals predictable shifts based on the electronic nature of the substituents. For instance, in methyl 4-benzyl-2-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl-furo[3,2-b]pyrrole-5-carboxylate, the protons of the benzyl group appear as a multiplet between 7.00 and 7.40 ppm, while the N-CH₂ protons are found at 5.69 ppm. arkat-usa.org The protons on the furopyrrole core, H-3 and H-6, are observed at 7.27 ppm and 7.01 ppm, respectively. arkat-usa.org

Elucidation of Stereochemical Features via Coupling Constants (e.g., ³J(CN,H))

Coupling constants provide valuable information about the dihedral angles between coupled nuclei, which is crucial for determining stereochemistry. The Karplus equation describes the relationship between three-bond coupling constants (³J) and the dihedral angle. wikipedia.org While specific ³J(CN,H) coupling constant data for this compound is not extensively reported in the provided results, the principles of using coupling constants to define stereochemistry are well-established. For example, in related heterocyclic systems, the magnitude of ³J(H,H) coupling constants is used to distinguish between cis and trans isomers. libretexts.orgoup.com In alkenes, trans couplings are typically in the range of 11-18 Hz, while cis couplings are smaller, between 6-15 Hz. libretexts.org This principle is extended to other coupling interactions to elucidate the spatial arrangement of atoms.

Correlation of NMR Data with Computed Electronic Parameters

Theoretical calculations, such as those using the AM1 method, can provide insights into the electronic structure of molecules, including net atomic charges. mdpi.comscispace.com These computed parameters can be correlated with experimental NMR data. mdpi.comscispace.com For the broader class of furopyrroles, studies have shown a good agreement between the calculated net atomic charges and the observed ¹³C chemical shifts. mdpi.comscispace.com Generally, carbons with higher electron density (more negative net atomic charge) will be more shielded and resonate at a lower chemical shift (upfield). This correlation allows for a deeper understanding of the electronic distribution within the molecule and can aid in the assignment of NMR signals. doi.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key IR absorptions for this class of compounds include:

C-H stretching: Aromatic and benzylic C-H stretches typically appear in the region of 3100-3000 cm⁻¹. libretexts.org Alkyl C-H stretching vibrations are found between 3000 and 2850 cm⁻¹. libretexts.org

C=C stretching: The stretching vibrations of the aromatic rings (both the benzyl group and the heterocyclic core) are expected in the 1600-1400 cm⁻¹ region. libretexts.org

C-N stretching: This vibration is typically observed in the range of 1350-1000 cm⁻¹.

C-O-C stretching: The ether linkage within the furan (B31954) ring will show a characteristic stretch, usually in the 1300-1000 cm⁻¹ region.

In derivatives containing additional functional groups, such as a carboxylate, characteristic carbonyl (C=O) stretching bands will be present, typically around 1700 cm⁻¹. researchgate.net For instance, in a series of substituted furo[3,2-b]pyrrole-5-carboxhydrazides, the C=O stretch is observed around 1630-1650 cm⁻¹, and the N-H stretch is seen near 3379-3442 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for Furo[3,2-b]pyrrole Derivatives. researchgate.net

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3379 - 3442
C-H Stretch (Aromatic) ~3100 - 3000
C-H Stretch (Alkyl) ~3000 - 2850
C=O Stretch ~1630 - 1650
C=C Stretch (Aromatic) ~1600 - 1400

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. It provides a measured mass with high accuracy, allowing for the unambiguous determination of the molecular formula. mdpi.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. wikipedia.org For this compound and its derivatives, common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91) or a furopyrrole radical cation. The specific fragmentation will depend on the substitution pattern of the molecule. For example, the fragmentation of related prazoles has been studied in detail, showing characteristic losses and rearrangements. mdpi.com

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation

Although a specific crystal structure for this compound was not found in the search results, X-ray diffraction studies on related furo[3,2-b]pyrrole derivatives have been reported. researchgate.net These studies reveal that the fused ring systems are generally planar. researchgate.net For a 4-benzyl substituted derivative, X-ray analysis would definitively establish the orientation of the benzyl group relative to the furopyrrole plane, providing crucial information about the molecule's conformation in the crystalline state.

Multi-Spectral Validation and Computational Approaches for Resolving Structural Ambiguities

The unambiguous structural elucidation of heterocyclic compounds, including the this compound scaffold, is fundamental to understanding their chemical reactivity and potential applications. While individual analytical techniques provide valuable data, reliance on a single method can sometimes lead to structural misinterpretations. Therefore, a consolidated approach that integrates multiple spectroscopic methods with X-ray crystallography and is further supported by computational calculations is essential for definitive structural validation and resolving potential ambiguities.

Detailed research findings confirm that the structures of synthesized furo[3,2-b]pyrrole derivatives are typically validated through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The synthesis of N-benzyl derivatives of methyl 2-substituted and 2,3-disubstituted-4H-furo[3,2-b]pyrrole-5-carboxylates has been achieved, with their structures confirmed by ¹H NMR, ¹³C NMR, IR, and UV spectroscopy. cas.cz This multi-spectral approach ensures that the connectivity and functional groups of the target molecule are correctly identified. For instance, the presence of the benzyl group, the integrity of the fused furo[3,2-b]pyrrole core, and the positions of various substituents are all cross-verified through these complementary techniques.

In cases where spectroscopic data might be ambiguous, X-ray crystallography provides the definitive solid-state structure. A comprehensive study on the crystal and molecular structures of several methyl furo[3,2-b]pyrrole-5-carboxylate derivatives was conducted, which included four 4-benzyl substituted compounds. doi.org The use of single-crystal X-ray diffraction offers unequivocal proof of the molecular geometry, bond lengths, and bond angles, leaving no doubt as to the atomic arrangement. doi.org This technique is particularly crucial for confirming the planarity of the heterocyclic system and the precise orientation of substituents.

Computational chemistry serves as a powerful complementary tool to these experimental methods. Ab initio calculations, such as RHF/6-311+G** and Density Functional Theory (DFT) at the B3LYP/6-311+G** level, have been used to supplement experimental X-ray diffraction data for furo[3,2-b]pyrrole derivatives. doi.org These computational models allow for the calculation of theoretical geometric parameters and electronic properties, which can then be compared with experimental findings to reinforce structural assignments. doi.org Furthermore, computational methods like the AM1 method have been employed to calculate net atomic charges, which can be correlated with experimental ¹³C and ¹⁵N NMR chemical shifts to deepen the understanding of the electronic structure of the furopyrrole system. mdpi.com This synergy between experimental data and theoretical calculations is invaluable for resolving subtle structural questions and validating the proposed structures of complex molecules like this compound and its derivatives. doi.orgmdpi.com

The following tables present representative data that illustrates the application of these combined methods.

Technique Observed Data for a Representative N-Benzyl Furo[3,2-b]pyrrole Derivative Interpretation Reference
¹H NMR Signals corresponding to aromatic protons of the benzyl group and the furo[3,2-b]pyrrole core, as well as the benzylic CH₂ protons.Confirms the presence and connectivity of the N-benzyl substituent and the heterocyclic framework. cas.cz, researchgate.net
¹³C NMR Resonances for all unique carbon atoms, including those in the fused rings, the benzyl group, and any other substituents.Provides a carbon map of the molecule, verifying the overall structure. cas.cz, nih.gov
IR Spectroscopy Characteristic absorption bands for C=O stretching (in carboxylates), C-N stretching, C-O stretching, and aromatic C-H bonds.Confirms the presence of key functional groups within the molecule. cas.cz, researchgate.net
Mass Spectrometry A molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the target compound.Determines the molecular mass and elemental composition of the synthesized compound. semanticscholar.org
Analysis Type Methodology Application to Furo[3,2-b]pyrroles Reference
Experimental Single-Crystal X-ray DiffractionProvides definitive, high-resolution 3D molecular structure, bond lengths, and angles for crystalline derivatives, such as methyl 4-benzyl-2-methyl-furo[3,2-b]pyrrole-5-carboxylate. doi.org
Computational Ab initio (RHF) and DFT (B3LYP) CalculationsUsed to calculate and predict molecular geometries and aromatic character (e.g., HOMA, NICS indices), which are then compared with experimental X-ray data for validation. doi.org
Correlative AM1 Calculations and NMR SpectroscopyTheoretical net atomic charges are calculated and correlated with experimental ¹³C and ¹⁵N NMR chemical shifts to validate electronic structure assignments. mdpi.com

Theoretical and Computational Chemistry Insights into 4 Benzyl 4h Furo 3,2 B Pyrrole

Aromaticity Assessment of Furo[3,2-b]pyrrole Systems

Aromaticity, a cornerstone concept in organic chemistry, is crucial for understanding the stability and chemical behavior of cyclic conjugated molecules. mdpi.comsemanticscholar.org For furo[3,2-b]pyrrole systems, computational methods have been instrumental in quantifying this property. doi.org

Quantitative Aromaticity Indices (e.g., HOMA, NICS)

To quantify the aromatic character of furo[3,2-b]pyrrole systems, two widely used indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). doi.org HOMA is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating a fully aromatic ring. NICS, a magnetic criterion, calculates the shielding at the center of a ring; negative values typically signify aromaticity, while positive values suggest antiaromaticity. doi.orgnih.gov

Studies have shown that the pyrrole (B145914) ring in the furo[3,2-b]pyrrole system exhibits a significant degree of aromaticity. For instance, calculations at the B3LYP/6-311+G** level of theory show a mean HOMA value of 0.858 and a NICS value of -15.1 ppm for the pyrrole ring in [3,2-b] systems. doi.org These values are remarkably close to those of an isolated pyrrole molecule (HOMA = 0.857, NICS = -15.0 ppm), indicating that the fusion to the furan (B31954) ring does not substantially diminish the aromatic character of the pyrrole moiety. doi.org In contrast, the furan fragment in the same system displays a much lower aromaticity, with a mean HOMA of 0.197 and NICS of -11.6 ppm, which is comparable to an isolated furan molecule. doi.org

Table 1: Calculated Aromaticity Indices for Furo[3,2-b]pyrrole and Related Systems (B3LYP/6-311+G**)
System/FragmentHOMANICS (ppm)
Furo[3,2-b]pyrrole (Pyrrole ring)0.858-15.1
Furo[3,2-b]pyrrole (Furan ring)0.197-11.6
Isolated Pyrrole0.857-15.0
Isolated Furan0.200-12.2

Comparative Aromaticity Studies with Isomeric Furo[2,3-b]pyrroles

For the pyrrole fragment, the mean HOMA and NICS values in furo[2,3-b]pyrrole derivatives are 0.829 and -13.8 ppm, respectively, which are lower than the values for the furo[3,2-b]pyrrole isomer (0.917 and -15.4 ppm). doi.org A similar trend is observed for the furan fragment, which shows a substantial decrease in aromaticity in the [2,3-b] system. doi.org This highlights that the [3,2-b] fusion pattern is more favorable for maintaining the aromatic character of the constituent rings. doi.org

Impact of Substituents, including the N-Benzyl Group, on Aromatic Character and Stability

Substituents can significantly modulate the aromaticity and stability of the furo[3,2-b]pyrrole core, often to a greater extent than in benzene (B151609) derivatives. doi.org Electron-accepting groups, in particular, have been shown to stabilize the system and increase both total and local aromaticity. doi.org This is because substituents can influence the delocalization of π-electrons, including those localized on the heteroatoms, over the entire fused system. doi.org

While specific computational data for the 4-benzyl group's effect on the aromaticity of the parent 4H-furo[3,2-b]pyrrole is not extensively detailed in the provided search results, general principles suggest that the benzyl (B1604629) group, being primarily electron-donating through hyperconjugation but also capable of π-interactions, would influence the electronic distribution and thus the aromatic character. The ease of N-alkylation to introduce groups like benzyl points to the utility of this position for modifying the molecule's properties. researchgate.net The synthesis of N-benzyl derivatives of the isomeric furo[2,3-b]pyrrole has been reported, indicating the feasibility of such substitutions. mdpi.comscispace.com

Electronic Structure Investigations

The electronic structure of 4-Benzyl-4H-furo[3,2-b]pyrrole dictates its reactivity and physical properties. Computational methods provide valuable insights into electron density distribution and atomic charges.

Electron Density Distribution and its Implications for Reactivity

Furo[3,2-b]pyrroles are considered electron-rich heterocycles. mdpi.com The distribution of electron density is not uniform across the bicyclic system. The fusion of the pyrrole and furan rings leads to a change in the electron density of both rings compared to their isolated states. mdpi.com The specific arrangement in the [3,2-b] isomer results in a more stable and aromatic system compared to the [2,3-b] isomer, which has implications for its reactivity, particularly in electrophilic substitution reactions. mdpi.comdoi.org The strong electron-donor character of the thieno[3,2-b]pyrrole analogue suggests that the furo[3,2-b]pyrrole system would also be highly nucleophilic. researchgate.net

Calculation of Net Atomic Charges (e.g., using Semi-Empirical and Ab Initio Methods like AM1, B3LYP)

Calculating net atomic charges provides a quantitative picture of the electron distribution and helps to identify reactive sites. Both semi-empirical methods like AM1 and more rigorous ab initio and density functional theory (DFT) methods like B3LYP are employed for this purpose. mdpi.comdoi.orgscience.gov

Ab Initio and DFT-Based Chemical Shift Calculations for Structural Prediction and Verification

Ab initio and Density Functional Theory (DFT) methods have become indispensable tools for the accurate prediction of NMR chemical shifts, serving as a powerful complement to experimental spectroscopy for structural elucidation and verification. rug.nl In the context of complex heterocyclic systems like furopyrroles, where spectral interpretation can be ambiguous, theoretical calculations can definitively confirm or revise proposed structures. nih.gov

The process involves optimizing the molecular geometry of the compound using a selected level of theory and basis set, followed by the calculation of nuclear shielding constants. rug.nl These constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

For instance, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been successfully employed to distinguish between isomeric structures in related furopyrrol-containing natural products. nih.gov A comparison between the calculated chemical shifts and the experimental values can yield a mean absolute error (MAE), with low values indicating a high degree of confidence in the structural assignment. nih.gov Studies on other proton-deficient and heavily substituted furopyrroles have also demonstrated the synergy between CASE (Computer-Assisted Structure Elucidation) algorithms and DFT chemical shift predictions for reliable structure determination. acdlabs.com

A theoretical investigation of this compound would involve calculating the chemical shifts for its hydrogen and carbon atoms. The predicted values would then be compared against experimentally obtained spectra for verification. The table below presents the experimental ¹³C NMR chemical shifts for a closely related derivative, illustrating the type of data used in such comparative analyses.

Interactive Data Table: Experimental ¹³C NMR Chemical Shifts for this compound-5-carboxylic acid mdpi.com

AtomChemical Shift (δ, ppm)
C-2145.00
C-399.39
C-3a132.73
C-5123.63
C-698.51
C-6a149.12
NCH₂49.62
COOH162.75
Benzyl C (ipso)138.41
Benzyl C (o, m, p)128.47, 127.30, 127.02

Note: Data recorded in DMSO-d₆. The original publication should be consulted for full assignment details.

Conformational Analysis of the N-Benzyl Group and its Influence on Molecular Properties

This analysis reveals how the orientation of the benzyl substituent relative to the planar furo[3,2-b]pyrrole core affects molecular properties. For example, the conformation of the benzyl group can influence:

Steric Interactions: Different rotamers will present distinct steric profiles. This can impact how the molecule interacts with other molecules, such as receptors or enzymes, which is a key consideration in medicinal chemistry. researchgate.netnih.gov

Solvation and Crystal Packing: The molecular shape dictated by the benzyl group's conformation affects its solvation energy and its ability to pack efficiently in a crystal lattice. X-ray diffraction studies on various 4-benzyl-furo[3,2-b]pyrrole derivatives have provided insight into their solid-state conformations. doi.org

Computational modeling, using methods ranging from molecular mechanics to higher-level DFT calculations, can map the potential energy surface as a function of the key torsional angles. This allows for the determination of the global minimum energy conformation and other low-energy, populated states. Such studies are fundamental for building accurate structure-activity relationship (SAR) models and for understanding the dynamic behavior of the molecule in different environments.

Synthesis and Exploration of Furo 3,2 B Pyrrole Derivatives for Advanced Chemical Applications

Design and Synthesis of Functionalized Furo[3,2-b]pyrrole Scaffolds

The construction of the furo[3,2-b]pyrrole core and its subsequent functionalization are critical for exploring its applications. These scaffolds are important isosteres of indole (B1671886) and have been a subject of interest in biology, medicine, and materials science. researchgate.net

A prominent method for synthesizing the furo[3,2-b]pyrrole skeleton is the Hemetsberger–Knittel reaction. mdpi.comsemanticscholar.org This process typically involves the thermolysis of azido-acrylate precursors, which undergo intramolecular cyclocondensation to form the fused heterocyclic system. mdpi.comgrafiati.com For instance, methyl 4H-furo[3,2-b]pyrrole-5-carboxylate can be prepared via the thermolysis of methyl 2-azido-3-(2-furyl)propenoate. grafiati.com

Once the core is formed, functionalization can be achieved through various organic reactions. A common strategy for modifying the electronic properties and solubility of the scaffold is N-alkylation or N-arylation at the pyrrole (B145914) nitrogen. The synthesis of N-benzyl derivatives, such as methyl 6-benzyl-6H-furo[2,3-b]pyrrole-5-carboxylate (an isomer of the target scaffold), has been successfully accomplished using phase-transfer catalysis (PTC) conditions. mdpi.comscispace.com This method is also applicable to the 4H-furo[3,2-b]pyrrole system for introducing a benzyl (B1604629) group at the N-4 position. grafiati.com Another example includes the synthesis of a furo[3,2-b]pyrrole-5-carboxhydrazide derivative where the N-substituent is a benzyl group (Bn), designated as compound 1c in the literature. sciforum.net

Further functionalization can occur on the heterocyclic rings. For example, Vilsmeier-Haack formylation typically introduces an aldehyde group at the 2-position of the furo[3,2-b]pyrrole system, providing a handle for further synthetic transformations. grafiati.com These synthetic routes offer a toolbox for creating a diverse library of functionalized furo[3,2-b]pyrroles, including the specific compound 4-Benzyl-4H-furo[3,2-b]pyrrole , tailored for specific applications.

Table 1: Key Synthetic Reactions for Furo[3,2-b]pyrrole Scaffolds

Reaction TypeDescriptionKey Reagents/ConditionsPurposeReference
Hemetsberger–Knittel ReactionA primary method for constructing the core furo[3,2-b]pyrrole ring system.Thermolysis of azido-acrylate precursors.Core scaffold synthesis. mdpi.comsemanticscholar.org
N-Alkylation (Benzylation)Introduction of a benzyl group onto the pyrrole nitrogen.Benzyl bromide, Sodium Hydride (NaH) or Phase-Transfer Catalysis (PTC).Modify electronic properties, solubility, and steric profile. grafiati.comsciforum.netresearchgate.net
Vilsmeier-Haack ReactionFormylation of the heterocyclic ring, typically at the C-2 position.POCl₃, DMF.Introduce a reactive aldehyde group for further derivatization. grafiati.com
HydrazinolysisConversion of a carboxylate ester to a carbohydrazide (B1668358).Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), refluxing ethanol.Create ligands for metal complexation. grafiati.comnih.gov

Applications in Materials Science

The fused, π-conjugated system of furo[3,2-b]pyrrole makes it an attractive candidate for the development of advanced organic materials with unique electronic and optical properties.

The incorporation of heteropentalene units like furo[3,2-b]pyrrole into polymer backbones is a key strategy for developing novel semiconducting materials. Although research on polymers containing the precise furo[3,2-b]pyrrole unit is emerging, extensive studies on the closely related pyrrolo[3,2-b]pyrrole (B15495793) and thieno[3,2-b]pyrrole systems provide strong evidence for their potential. rsc.orgmdpi.com

For example, polymers based on pyrrolo[3,2-b]pyrrole (DHPP) have been synthesized via Suzuki cross-coupling, demonstrating that diversifying the aromatic units attached to the core allows for the tailoring of optoelectronic properties. rsc.org Similarly, donor-acceptor copolymers incorporating the thieno[3,2-b]pyrrole (TP) unit with diketopyrrolopyrrole (DPP) have been developed for organic field-effect transistors (OFETs). mdpi.comresearchgate.net The N-alkylation of the pyrrole ring in these scaffolds is a crucial feature, as it enhances solubility and allows for fine-tuning of the material's properties. mdpi.com The introduction of a furan (B31954) spacer in such polymers has been shown to improve the planarity of the polymer backbone, which can lead to enhanced charge carrier mobility. mdpi.com Polymeric materials derived from thieno[3,2-b]pyrroles have also been investigated as cathode materials for potassium-ion batteries. rsc.org These findings strongly suggest that polymers incorporating This compound could be designed to create materials with specific, tailored electronic characteristics for a range of applications.

Heteropentalenes fused in the [3,2-b] mode, a family that includes furo[3,2-b]pyrroles, have attracted intense interest for their use in organic optoelectronics. acs.orgnih.gov Their high molecular symmetry and electron-rich nature make them potent building blocks for organic semiconductors (OSCs). acs.orgnih.gov These materials have been successfully used as the active element in devices such as organic light-emitting diodes (OLEDs) and OFETs. acs.orgnih.gov

The electronic character of these scaffolds can be precisely controlled. For instance, attaching strongly electron-withdrawing groups to the 2 and 5 positions of a pyrrolo[3,2-b]pyrrole core creates quadrupolar systems with significantly red-shifted absorption and emission, reaching up to 600 nm in some cases. nih.gov Furthermore, certain furo[3,2-b]pyrrole derivatives are known to be fluorescent dyes. semanticscholar.orgsemanticscholar.org This intrinsic fluorescence, combined with the ability to tune the electronic energy levels through substitution (such as N-benzylation), positions This compound and its derivatives as promising components for creating new light-emitting materials and charge-transporting layers in optoelectronic devices.

Table 2: Potential Materials Science Applications of Furo[3,2-b]pyrrole Derivatives

Application AreaUnderlying PrincipleKey Structural FeaturePotential DeviceReference
Conjugated PolymersIncorporation into a π-conjugated backbone to control electronic bandgap.Fused aromatic rings; tunable via N-substitution (e.g., benzyl group).Organic Field-Effect Transistors (OFETs), Battery Materials. rsc.orgmdpi.comrsc.org
Optoelectronic DevicesElectron-rich character and high molecular symmetry lead to useful photophysical properties.Heteropentalene core.Organic Light-Emitting Diodes (OLEDs). acs.orgnih.gov
Fluorescent DyesIntrinsic fluorescence of the furo[3,2-b]pyrrole scaffold.The core heterocyclic system itself.Sensors, Imaging Agents. semanticscholar.orgsemanticscholar.org

Coordination Chemistry and Metal Complexation

The presence of nitrogen and oxygen heteroatoms, along with the potential for introducing other donor groups, makes furo[3,2-b]pyrrole scaffolds versatile ligands for coordination chemistry.

Research has demonstrated the successful synthesis and characterization of metal complexes involving furo[3,2-b]pyrrole-based ligands. A common approach involves first synthesizing a ligand precursor, such as a furo[3,2-b]pyrrole-5-carboxhydrazide, by reacting the corresponding ester with hydrazine. grafiati.comnih.gov These carbohydrazide ligands are then reacted with various metal salts, including those of copper (Cu), cobalt (Co), and nickel (Ni), to form stable complexes. sciforum.netnih.govnih.gov

The synthesis is typically carried out by dissolving the furo[3,2-b]pyrrole ligand in a suitable solvent like acetone (B3395972) and adding a solution of the metal nitrate (B79036) or chloride (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O). nih.govsciforum.netsciforum.net The resulting metal complexes often precipitate from the solution and can be isolated in high yields. sciforum.netnih.gov Characterization of these complexes is performed using various spectroscopic techniques. For example, IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of groups like C=O and N-H. nih.gov ¹H NMR spectroscopy is also used to confirm the structure of the ligands and their diamagnetic complexes. nih.gov The results indicate that the metal ion typically bonds to the ligand through atoms like the imino nitrogen and phenolic oxygen in Schiff base derivatives. tubitak.gov.tr

The metal complexes of furo[3,2-b]pyrrole ligands hold potential for applications in catalysis and supramolecular chemistry. The ability of such heterocyclic scaffolds to act as multidentate ligands is crucial for constructing unique coordination environments around a metal center, which is a cornerstone of catalyst design. nii.ac.jp While direct catalytic applications of This compound complexes are still an area for exploration, related systems have shown promise. For instance, furo[3,2-b]pyridine (B1253681) derivatives can act as ligands for metal complexes used in catalysis. Furthermore, dual catalytic systems involving a gold complex and a chiral phosphoric acid have been used for the asymmetric synthesis of the isomeric furo[2,3-b]pyrrole derivatives, highlighting the compatibility of these scaffolds with catalytic processes. nih.govrsc.org

In supramolecular chemistry, rigid and well-defined molecular scaffolds are used to build larger, self-assembled structures. The defined geometry of furo[3,2-b]pyrroles, combined with the directional bonding provided by metal coordination, could be exploited to construct complex supramolecular architectures like cages, grids, or polymers. The incorporation of heterocyclic precursors into star-shaped molecules and other complex three-dimensional structures is an established field, suggesting a potential pathway for the use of functionalized furo[3,2-b]pyrroles in advanced materials design. researchgate.net

Industrial Chemical Process Development Utilizing Furo[3,2-b]pyrrole Intermediates

One of the primary challenges in the scale-up of furo[3,2-b]pyrrole synthesis is the potential for thermolability of the core structure and its intermediates. Some syntheses require elevated temperatures for cyclization or other transformation steps, which can lead to decomposition and reduced yields on a larger scale. The use of continuous flow reactors offers a potential solution, allowing for precise control over reaction temperature and residence time, thereby minimizing thermal degradation.

The selection of starting materials and reagents is another critical factor. For the synthesis of this compound, the alkylation of a 4H-furo[3,2-b]pyrrole precursor with benzyl chloride or benzyl bromide is a common laboratory method. On an industrial scale, the cost, availability, and safety of these reagents, as well as the solvent and base used, become paramount. For instance, while strong bases like sodium hydride are effective in the lab, their handling on a large scale poses significant safety risks, necessitating the exploration of alternative, safer bases such as potassium carbonate or organic bases.

The development of catalytic methods is highly desirable for industrial applications due to increased efficiency and reduced waste. Research into palladium-catalyzed cross-coupling reactions for the construction of the furo[3,2-b]pyrrole core or for its subsequent functionalization highlights a promising avenue for industrial process development. guidechem.com Optimizing catalyst loading, turnover number, and catalyst recycling protocols are key aspects of creating a sustainable and cost-effective process.

Furthermore, multicomponent reactions, which allow for the construction of complex molecules like furo[3,2-b]pyrrole derivatives in a single step from multiple starting materials, are particularly attractive for industrial synthesis due to their high atom and step economy. The development of such a process for this compound could significantly streamline its production.

Purification of the final product and intermediates is another major consideration. Traditional laboratory techniques like column chromatography are often not feasible or economical on an industrial scale. Therefore, the development of crystallization-based purification methods is crucial for obtaining high-purity material.

While specific industrial processes for this compound are not detailed in available literature, the synthesis of related, more complex molecules has seen progress toward industrial viability. For example, a patent for a furo[3,2-b]imidazo[4,5-d]pyridine derivative describes a synthesis method that is suitable for industrial production, involving reactions such as nucleophilic substitution, reduction, and cyclization under mild conditions to achieve high yield and purity. vulcanchem.com Such advancements in related heterocyclic systems provide a roadmap for the potential industrial-scale synthesis of furo[3,2-b]pyrrole intermediates.

Detailed Research Findings

The synthesis of 4-benzyl substituted furo[3,2-b]pyrrole derivatives has been achieved through various laboratory-scale methods. One common approach involves the N-alkylation of a pre-formed furo[3,2-b]pyrrole core. For example, the reaction of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate with benzyl chloride in the presence of a suitable base yields the corresponding 4-benzyl derivative. nih.gov

Another strategy involves the use of microwave irradiation to facilitate condensation reactions. For instance, the synthesis of methyl 4-benzyl-2-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)methyl]furo[3,2-b]pyrrole-5-carboxylate has been reported through a microwave-assisted reaction, which can significantly reduce reaction times compared to conventional heating. nih.gov

The following data tables summarize key findings from the synthesis of related furo[3,2-b]pyrrole derivatives, which could inform the development of processes for this compound.

Starting Material Reagents and Conditions Product Yield (%) Reference
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylateBenzyl chloride, BaseMethyl 4-benzyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylateNot specified nih.gov
Methyl 2-formyl-4-benzyl-furo[3,2-b]pyrrole-5-carboxylate5,5-dimethylcyclohexane-1,3-dione, Microwave irradiationMethyl 4-benzyl-2-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)methyl]furo[3,2-b]pyrrole-5-carboxylateNot specified nih.gov
4H-furo[3,2-b]pyrrole-5-carbohydrazide4-oxo-4H-chromene-2-carboxaldehyde, 4-methylbenzenesulfonic acid, Ethanol, 50-60°CN'-[(4-Oxo-4H-chromen-3-yl)methylene]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides60-85 researchgate.net
Reactants Catalyst/Reagents Solvent Temperature (°C) Time (h) Product Yield (%) Reference
Furo[3,2-b]pyrrole-5-carbohydrazide, 4-oxochromene-3-carboxaldehyde4-methylbenzenesulfonic acidEthanol50-601-4N′-[(4-Oxo-4H-chromen-3-yl)methylene]-furo[3,2-b]pyrrole-5-carboxhydrazides60-85 researchgate.net
3-Butynamines, Glyoxylic acid, AnilinesGold complex, Chiral phosphoric acidNot specifiedNot specifiedNot specifiedFuro[2,3-b]pyrrole derivativesHigh

Q & A

Q. What are the standard synthetic routes for 4-Benzyl-4H-furo[3,2-b]pyrrole?

The synthesis typically involves N-functionalization of the pyrrole core. A reliable method is the Buchwald-Hartwig cross-coupling reaction , which introduces alkyl/aryl groups (e.g., benzyl) to the nitrogen atom. For example, details the alkylation of dithieno[3,2-b:2',3'-d]pyrrole using this method, which can be adapted for furo[3,2-b]pyrrole by substituting the starting material. Key steps include:

  • Lithiation of the parent heterocycle to activate the N-site.
  • Reaction with benzyl halides or arylboronic acids in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PCy₃·HBF₄) .
  • Purification via column chromatography and characterization using NMR and elemental analysis .

Q. How can researchers confirm the structural integrity of this compound?

Multimodal spectroscopy is essential:

  • ¹H/¹³C NMR : Look for characteristic shifts of the benzyl group (δ ~4.5–5.0 ppm for N-CH₂-Ph) and furan/pyrrole protons (δ ~6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic properties of this compound compare to its thiophene analogs?

The furan ring introduces weaker electron-donating effects compared to thiophene, altering optoelectronic behavior. highlights TD-DFT calculations to model HOMO/LUMO levels and absorption spectra. Experimental validation includes:

  • Cyclic Voltammetry : Measure oxidation potentials (e.g., HOMO ≈ −5.35 eV for similar pyrrolo[3,2-b]pyrroles) .
  • UV-Vis Spectroscopy : Observe bathochromic shifts in absorption maxima (λₐᵦₛ) for furan vs. thiophene derivatives .

Q. What strategies optimize this compound for use in organic photovoltaics?

Incorporate the compound as a donor moiety in conjugated polymers. and demonstrate:

  • Direct (Hetero)arylation Polymerization : Couple with acceptors like thieno[3,4-c]pyrrole-4,6-dione using Pd catalysts .
  • Side-Chain Engineering : Introduce alkoxy/alkyl groups (e.g., hexyl) to enhance solubility and film morphology .
  • Device Testing : Achieve power conversion efficiencies (PCE) >5% by optimizing donor-acceptor phase separation .

Q. How can researchers resolve contradictions in spectroscopic data for substituted derivatives?

Contradictions often arise from solvent effects or substituent electronic interactions . For example:

  • Solvatofluorochromism : Fluorescence quantum yield may drop from 0.96 in cyclohexane to near-zero in DMSO due to polarity-driven quenching .
  • Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in bulky substituents (e.g., benzyl groups) .

Methodological Challenges

Q. How to address low yields in N-benzylation reactions?

Optimize catalyst systems and reaction conditions:

  • Pd(OAc)₂/PCy₃·HBF₄ : reports yields >50% for similar reactions at 120–140°C .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields .

Q. What computational tools predict the two-photon absorption (2PA) properties of this compound?

Use TD-DFT with B3LYP/6-31G(d) to calculate 2PA cross-sections (σ₂PA). shows σ₂PA ~10²–10³ GM at 650–700 nm for planar pyrrolo[3,2-b]pyrroles. Experimental validation via Z-scan measurements is recommended .

Data Interpretation Guidelines

Q. How to analyze conflicting electrochemical data?

  • Reference Electrodes : Calibrate against ferrocene/ferrocenium (Fc/Fc⁺) to standardize oxidation potentials .
  • Electrolyte Effects : Use non-coordinating electrolytes (e.g., TBAPF₆) to minimize ion-pairing artifacts .

Q. How to correlate synthetic conditions with optical properties?

  • Structure-Property Relationships : Compare absorption/emission spectra of derivatives with varying substituents (e.g., lists λₐᵦₛ for 7 analogs) .
  • Solvent Polarity : Plot Stokes shift vs. ET(30) solvent scale to quantify solvatochromism .

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